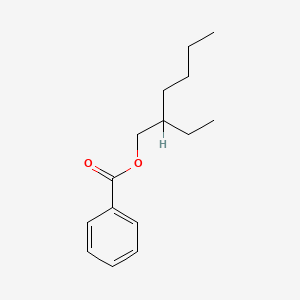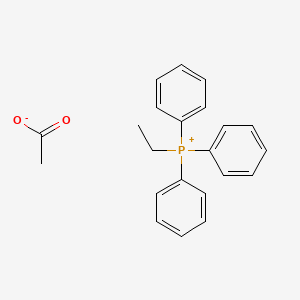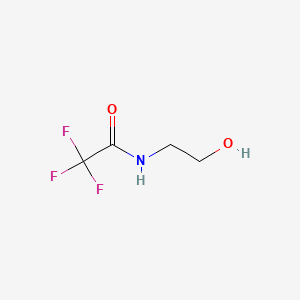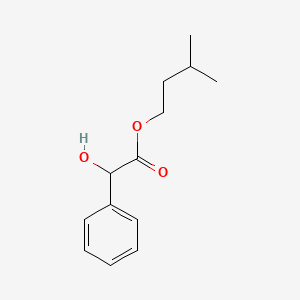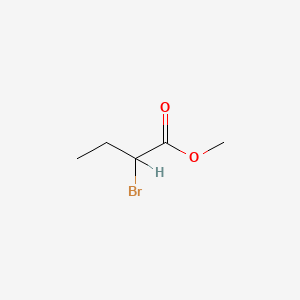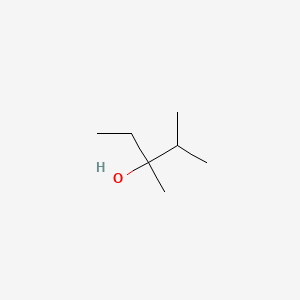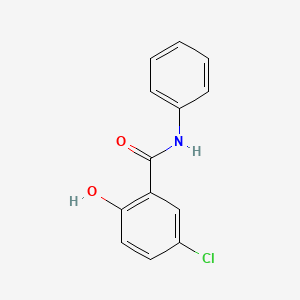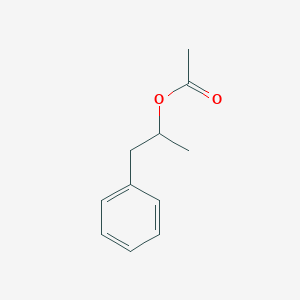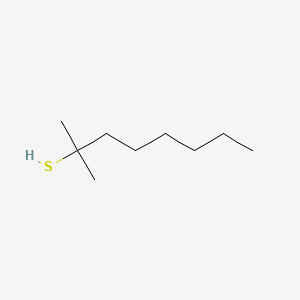
tert-Nonanethiol
Overview
Description
. It is a thiol, characterized by the presence of a sulfur-hydrogen (–SH) group attached to a tertiary carbon atom. This compound is commonly used as a chemical intermediate in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Nonanethiol is typically synthesized through the addition of hydrogen sulfide to propylene trimer, resulting in a mixture of highly branched C9H19 alkyl mercaptan isomers . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained efficiently.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful handling of hydrogen sulfide and propylene trimer, with strict adherence to safety protocols due to the toxic nature of hydrogen sulfide .
Chemical Reactions Analysis
Types of Reactions
tert-Nonanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted organic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Nonanethiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of thiol-based redox reactions and their role in biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized as a chemical intermediate in the production of lubricants, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Nonanethiol involves its ability to donate or accept electrons through its thiol group. This property makes it a versatile reagent in redox reactions, where it can act as a reducing agent or be oxidized to form disulfides. The molecular targets and pathways involved in these reactions depend on the specific context in which this compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Nonanethiol include other thiols such as:
- Methanethiol (CH3SH)
- Ethanethiol (C2H5SH)
- Butanethiol (C4H9SH)
Uniqueness
What sets this compound apart from these similar compounds is its tertiary carbon structure, which imparts unique chemical properties such as increased stability and reactivity in certain reactions. This makes it particularly valuable in industrial applications where specific reaction conditions are required .
Properties
IUPAC Name |
2-methyloctane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20S/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBLPZLNKKGCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274046 | |
| Record name | 2-Methyloctane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | tert-Nonanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25360-10-5, 55646-15-6 | |
| Record name | tert-Nonanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025360105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Nonanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyloctane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylheptanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-NONANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168S427F21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tert-Nonyl mercaptan in starved emulsion polymerization of styrene?
A1: tert-Nonyl mercaptan acts as a chain transfer agent, also called a "modifier," in the polymerization process [, ]. Its primary role is to control the molecular weight of the resulting polystyrene. It achieves this by reacting with the growing polymer chains, effectively terminating their growth and transferring the radical to a new mercaptan molecule, which can then initiate the growth of a new chain.
Q2: How does the water solubility of tert-Nonyl mercaptan compare to tert-Dodecyl mercaptan in influencing its effectiveness as a chain transfer agent?
A2: The research indicates that tert-Nonyl mercaptan, being more water-soluble than tert-Dodecyl mercaptan, exhibits less mass transfer resistance during the polymerization process []. This means it can readily access and react with the growing polymer chains within the aqueous phase of the emulsion. Consequently, the mathematical model used to predict molecular weights did not require accounting for additional mass transfer resistance with tert-Nonyl mercaptan, unlike with tert-Dodecyl mercaptan. This suggests that tert-Nonyl mercaptan can offer more efficient molecular weight control in starved emulsion polymerization of styrene.
Q3: Can the model predicting molecular weight in starved emulsion polymerization with tert-Nonyl mercaptan be applied to other similar systems?
A3: The developed mathematical model, incorporating the characteristics of tert-Nonyl mercaptan, successfully predicted the results of previous batch experiments using tert-Dodecyl mercaptan conducted by Harelle et al. []. This suggests the model's potential applicability to other similar polymerization systems involving different chain transfer agents, broadening its utility in predicting and controlling molecular weights in emulsion polymerization processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B1584798.png)
